

Application Notes and Protocols: Pharmacokinetic Studies of Ergothioneine using Ergothioneine-d9

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Compound of Interest

Compound Name: Ergothioneine-d9

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Introduction

Ergothioneine (ET) is a naturally occurring amino acid and potent antioxidant that is obtained exclusively from dietary sources.[1] Due to its cytoprotective and anti-inflammatory properties, there is growing interest in understanding its pharmacokinetic profile to harness its therapeutic potential.[2] Stable isotope-labeled internal standards, such as **ergothioneine-d9**, are crucial for accurate quantification of ergothioneine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for conducting pharmacokinetic studies of ergothioneine using **ergothioneine-d9**.

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of ergothioneine in healthy human subjects after a single oral administration.

Parameter	Value	Units	Reference
C _{max} (5 mg dose)	5.52 ± 1.97	μM	[3]
C _{max} (10 mg dose)	Not Reported	μM	
T _{max}	Not Reported	hours	
AUC	Not Reported	μM*h	
Half-life (t _{1/2})	Not Reported	hours	
Urinary Excretion	< 4% of administered dose	%	[4]

Note: Comprehensive pharmacokinetic parameters like T_{max}, AUC, and half-life were not explicitly available in a consolidated table within the searched literature. The provided C_{max} is based on plasma concentrations after 56 days of supplementation.

Experimental Protocols

Quantification of Ergothioneine in Human Plasma and Erythrocytes by LC-MS/MS

This protocol describes a sensitive method for the quantification of L-ergothioneine in human plasma and erythrocytes using **ergothioneine-d9** as an internal standard (IS).[5]

a. Sample Preparation (Protein Precipitation)[5]

- To 30 μL of plasma or erythrocyte lysate, add 10 μL of a 10 μM **ergothioneine-d9** internal standard solution.
- Add 600 μL of acetonitrile to precipitate proteins.
- Vortex the mixture thoroughly.
- Centrifuge at 10,000 × g for 5 minutes at 4°C.[6]
- Collect 100 μL of the supernatant and dilute with 100 μL of ultrapure water.

- The sample is now ready for LC-MS/MS analysis.

b. LC-MS/MS Conditions[5][7]

- Liquid Chromatography:
 - Column: Alltime C18 (150 mm × 2.1 mm, 5 µm)[5]
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: Acetonitrile
 - Gradient: A suitable gradient to ensure separation of ergothioneine from matrix components.
 - Flow Rate: 0.45 mL/min[5]
 - Run Time: 6 minutes[5]
 - Injection Volume: 2 µL
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Mass Transitions:
 - Ergothioneine: m/z 230 > 127[5][7]
 - **Ergothioneine-d9** (IS): m/z 239 > 127[5][7]

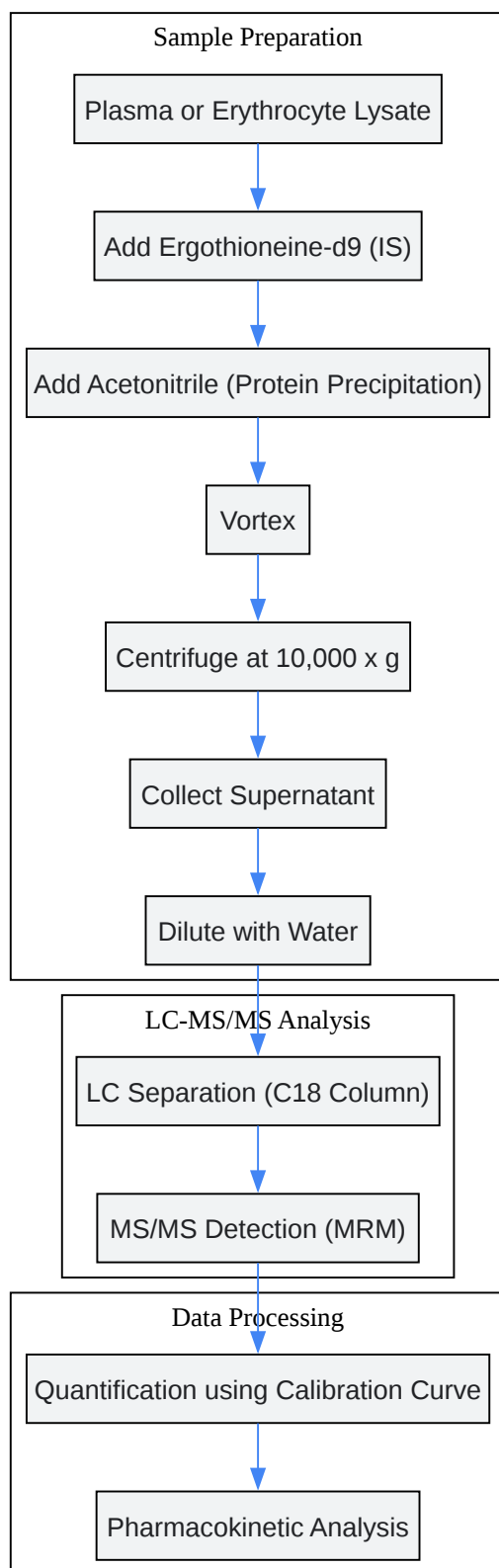
c. Calibration and Quantification

- Prepare calibration standards by spiking known concentrations of ergothioneine into a blank matrix (e.g., plasma from a subject on an ergothioneine-free diet).
- The linear range for quantification is typically 10 to 10,000 ng/mL.[5]

- Plot the peak area ratio of ergothioneine to **ergothioneine-d9** against the concentration of the calibrators.
- Use a weighted linear regression to generate a calibration curve for the quantification of ergothioneine in unknown samples.

Visualizations

Experimental Workflow for Ergothioneine Quantification

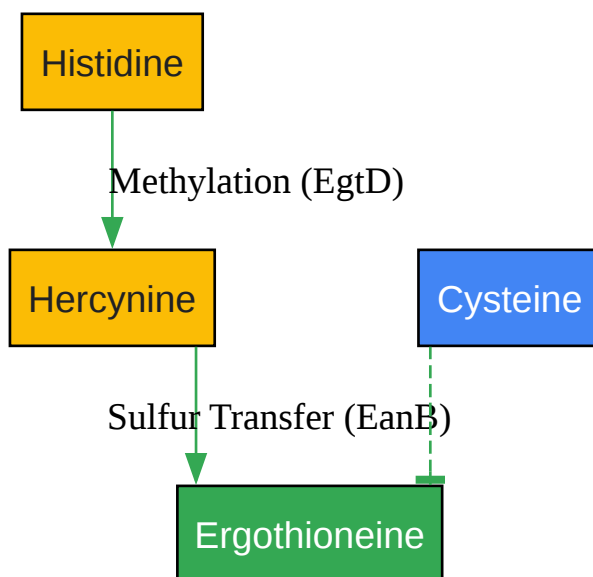
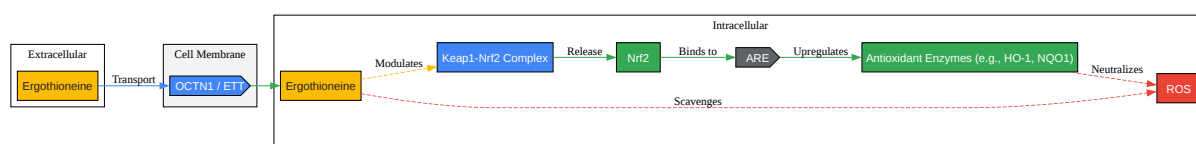


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Caption: Workflow for Ergothioneine Quantification.

Ergothioneine Uptake and Antioxidant Signaling Pathway

Ergothioneine is actively transported into cells by the Organic Cation Transporter Novel Type 1 (OCTN1), also known as the ergothioneine transporter (ETT).[8][9] Once inside the cell, it can exert its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by modulating key signaling pathways, such as the Keap1-Nrf2 pathway.



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